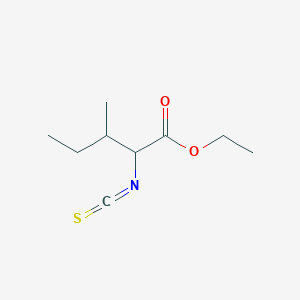![molecular formula C16H22O2Si2 B14599956 2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) CAS No. 61157-20-8](/img/structure/B14599956.png)
2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) is a chemical compound known for its unique structure and properties It consists of a 1,4-phenylene core with dimethylsilanediyl groups and prop-2-enal substituents
準備方法
The synthesis of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) typically involves the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a catalyst such as palladium. The resulting intermediate is then subjected to a reaction with propargyl alcohol under basic conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the aldehyde groups to primary alcohols.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylene derivatives.
科学的研究の応用
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity.
類似化合物との比較
Compared to similar compounds, 2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal) is unique due to its combination of a phenylene core with dimethylsilanediyl and prop-2-enal groups. Similar compounds include:
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]diethenone: This compound has a similar structure but with ethenone groups instead of prop-2-enal.
2,2’-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid): This compound features prop-2-enoic acid groups instead of prop-2-enal.
特性
CAS番号 |
61157-20-8 |
|---|---|
分子式 |
C16H22O2Si2 |
分子量 |
302.51 g/mol |
IUPAC名 |
2-[[4-[dimethyl(3-oxoprop-1-en-2-yl)silyl]phenyl]-dimethylsilyl]prop-2-enal |
InChI |
InChI=1S/C16H22O2Si2/c1-13(11-17)19(3,4)15-7-9-16(10-8-15)20(5,6)14(2)12-18/h7-12H,1-2H2,3-6H3 |
InChIキー |
BDMPOSMHAHBAMU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C(=C)C=O)C(=C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


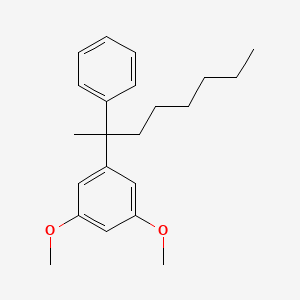


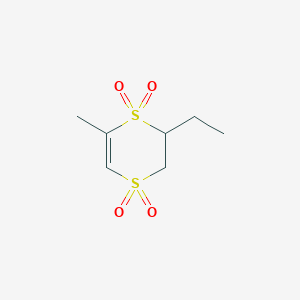
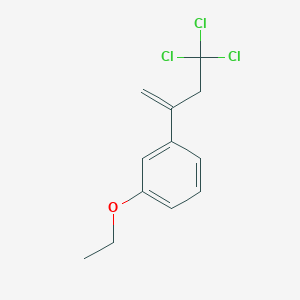
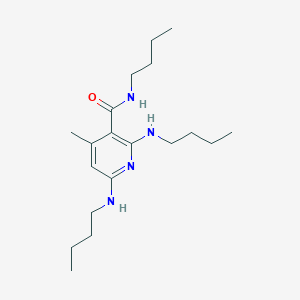

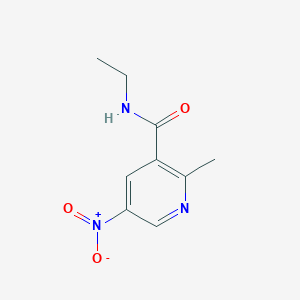

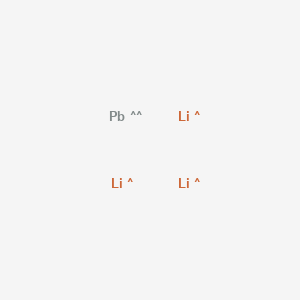
![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)


